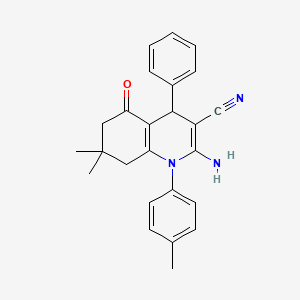
2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
This compound belongs to the class of quinoline derivatives. Its intricate structure combines aromatic rings, a quinoline core, and a cyano group. It’s a fascinating target for synthetic chemists due to its potential biological activities.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The synthesis typically involves multiple steps, starting from commercially available precursors. Key steps include cyclization, functional group transformations, and nitrile formation.
Heterocyclic Chemistry: Quinoline derivatives often arise from heterocyclic reactions. For instance, a Mannich reaction followed by cyclization can yield the quinoline core.
Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are useful for constructing the aryl-aryl bonds.
Industrial Production:: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to various products.
Reduction: Reduction of the nitrile group could yield an amine.
Substitution: Aromatic substitution reactions can modify the phenyl groups.
Cyclization: Acidic conditions (e.g., sulfuric acid) promote cyclization.
Nitrile Formation: Sodium cyanide (NaCN) or related reagents.
Cross-Coupling: Palladium catalysts, aryl halides, and organometallic reagents.
Scientific Research Applications
This compound’s versatility extends across disciplines:
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with cellular targets.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves binding to specific receptors or enzymes. Further research is needed to unravel its mode of action.
Comparison with Similar Compounds
While there are several quinoline derivatives, this compound stands out due to its unique substitution pattern. Similar compounds include:
2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: .
Hexahydro-1,4-thiazepine: , which shares some structural features .
Biological Activity
The compound 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (often abbreviated as DMQ ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of DMQ, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
DMQ has the molecular formula C25H24N4O3 and a molecular weight of approximately 428.49 g/mol. The compound features a complex hexahydroquinoline structure which is crucial for its biological interactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of DMQ derivatives. For example, a study evaluated various substituted DMQ compounds and found significant cytotoxic activity against human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| DMQ | 15 | HeLa |
| DMQ Derivative A | 10 | MCF-7 |
| DMQ Derivative B | 20 | A549 |
Antimicrobial Activity
DMQ has also shown promising antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness of DMQ in inhibiting bacterial growth suggests potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory activity of DMQ has been documented in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent study investigated the cytotoxic effects of DMQ on various cancer cell lines. The results indicated that DMQ significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .
- Antimicrobial Efficacy : In another case study, DMQ was tested against clinical isolates of bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of DMQ. Results showed reduced edema and lower levels of inflammatory markers in treated groups compared to controls .
The biological activities of DMQ can be attributed to its ability to interact with various molecular targets within cells:
- Apoptosis Induction : DMQ triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Pathways : DMQ downregulates NF-kB signaling and reduces the expression of pro-inflammatory cytokines.
Properties
CAS No. |
141076-58-6 |
|---|---|
Molecular Formula |
C25H25N3O |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-16-9-11-18(12-10-16)28-20-13-25(2,3)14-21(29)23(20)22(19(15-26)24(28)27)17-7-5-4-6-8-17/h4-12,22H,13-14,27H2,1-3H3 |
InChI Key |
WNFVCDGQLWCYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















